diethyl [hydroxy(phenyl)methyl]phosphonate
Overview
Description
diethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₇O₄P. It is a phosphonate ester, characterized by the presence of a hydroxy group attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
Diethyl [hydroxy(phenyl)methyl]phosphonate is a phosphonate derivative Phosphonate derivatives are known to act by adsorption on metal surfaces .
Mode of Action
It’s known that phosphonate derivatives, including this compound, act by adsorption on metal surfaces . This interaction leads to an increase in the thickness of the electrical double layer .
Biochemical Pathways
It’s known that phosphonate derivatives can influence various biochemical processes due to their ability to bind to metal surfaces .
Result of Action
It’s known that phosphonate derivatives can have significant effects due to their ability to bind to metal surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of a phosphonate intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of diethyl hydroxy(phenyl)methylphosphonate typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
diethyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of diethyl (phenylcarbonyl)methylphosphonate.
Reduction: Formation of diethyl (phenylmethyl)phosphonate.
Substitution: Formation of nitro or halogen-substituted derivatives of diethyl hydroxy(phenyl)methylphosphonate.
Scientific Research Applications
diethyl [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl ethylphosphonate
Uniqueness
diethyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of both a hydroxy group and a phenyl ring, which confer distinct reactivity and binding properties. Compared to other phosphonates, it exhibits enhanced ability to form hydrogen bonds and participate in aromatic interactions, making it a valuable compound in both synthetic and biological applications .
Properties
IUPAC Name |
diethoxyphosphoryl(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNMJVMGIXUXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285891, DTXSID80942232 | |
Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-55-4, 20176-43-6 | |
Record name | 1663-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Diethyl [hydroxy(phenyl)methyl]phosphonate and are there any notable intermolecular interactions?
A1: this compound crystallizes in a monoclinic system with the space group P2 1 /n and four molecules per unit cell (Z=4) [, ]. The crystal structure is characterized by O—H⋯O hydrogen bonding between the hydroxy group of one molecule and an oxygen atom of the phosphonate group of a neighboring molecule. This interaction leads to the formation of chiral helical chains along the crystallographic b axis [, ].
Q2: What spectroscopic techniques were used to characterize this compound and what information do they provide?
A2: Researchers utilized several spectroscopic techniques to investigate the compound. UV-Vis spectroscopy revealed good optical transmission in the visible region and strong absorption in the middle ultraviolet region []. Infrared (FT-IR) and Raman spectroscopy were employed to identify the characteristic vibrational frequencies of various functional groups within the molecule []. These experimental vibrational frequencies were then compared to theoretical values obtained through Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set, further confirming the structural assignments and providing insights into the electronic structure [].
Q3: Beyond structural characterization, what other properties of this compound were investigated computationally?
A3: In addition to vibrational frequency analysis, DFT calculations were employed to predict various chemical reactivity and thermodynamic parameters []. These included ionization potential (I), electron affinity (A), hardness (σ), softness (η), electronegativity (χ), and electrophilicity index (ω) []. These parameters provide valuable information about the molecule's reactivity, stability, and potential interactions with other chemical species.
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